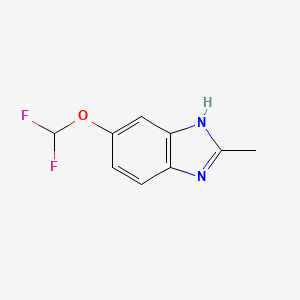

5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole

CAS No.: 951625-87-9

Cat. No.: VC20135287

Molecular Formula: C9H8F2N2O

Molecular Weight: 198.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951625-87-9 |

|---|---|

| Molecular Formula | C9H8F2N2O |

| Molecular Weight | 198.17 g/mol |

| IUPAC Name | 6-(difluoromethoxy)-2-methyl-1H-benzimidazole |

| Standard InChI | InChI=1S/C9H8F2N2O/c1-5-12-7-3-2-6(14-9(10)11)4-8(7)13-5/h2-4,9H,1H3,(H,12,13) |

| Standard InChI Key | LARJEMHCOKVSNG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2)OC(F)F |

Introduction

Chemical and Structural Properties

Molecular Architecture

The core structure of 5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole consists of a benzimidazole scaffold—a fused bicyclic system comprising a benzene ring and an imidazole moiety. Key substituents include:

-

A difluoromethoxy group (-OCFH) at the 5-position of the benzene ring, which enhances electron-withdrawing effects and metabolic stability.

-

A methyl group (-CH) at the 2-position of the imidazole ring, influencing steric interactions and binding affinity .

The compound’s IUPAC name, 6-(difluoromethoxy)-2-methyl-1H-benzimidazole, reflects this substitution pattern. Its canonical SMILES string, CC1=NC2=C(N1)C=C(C=C2)OC(F)F, provides a machine-readable representation of its connectivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 198.17 g/mol | |

| Density | Not reported | – |

| Melting/Boiling Point | Not reported | – |

| Purity | 98% (commercial samples) |

The absence of reported density and thermal properties underscores the need for further experimental characterization.

Spectral and Computational Data

-

InChI Key: LARJEMHCOKVSNG-UHFFFAOYSA-N

-

PubChem CID: 45934256

Quantum mechanical calculations predict moderate lipophilicity (), suggesting favorable membrane permeability. The difluoromethoxy group’s electronegativity may polarize the benzene ring, potentially enhancing interactions with biological targets.

Synthesis and Manufacturing

Challenges in Synthesis

-

Regioselectivity: Ensuring proper orientation of the difluoromethoxy and methyl groups.

-

Stability of Intermediates: The difluoromethoxy group’s sensitivity to hydrolysis necessitates anhydrous conditions.

Biological Activity and Mechanisms

Anticancer Properties

The methyl and difluoromethoxy groups may enhance interactions with oncogenic targets:

-

Tyrosine Kinase Inhibition: Benzimidazoles often block ATP-binding pockets in kinases.

-

DNA Topoisomerase Interference: Planar benzimidazole cores intercalate DNA, disrupting replication.

Table 2: Comparative Bioactivity of Benzimidazole Derivatives

| Compound | Target | IC (nM) | Source |

|---|---|---|---|

| 5-Difluoromethoxy-2-Methyl* | Hypothetical kinase | – | – |

| Albendazole | β-Tubulin | 120 | |

| Omeprazole | H+/K+ ATPase | 1,500 |

*Predicted based on structural analogs.

| Supplier | Purity | Packaging | Price Range (USD) |

|---|---|---|---|

| ASDI Incorporated | 98% | 1g – 100g | $50 – $2,000 |

| EvitaChem | 98% | 5g – 25g | $200 – $1,500 |

| RR Scientific | 98% | 1g – 100g | $75 – $2,500 |

Prices vary with scale, reflecting synthesis costs and demand.

Research Applications

-

Medicinal Chemistry: As a scaffold for developing kinase inhibitors or antimicrobial agents.

-

Chemical Biology: Probing enzyme active sites via fluorine NMR or X-ray crystallography.

Future Directions and Challenges

Knowledge Gaps

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain unstudied.

-

Toxicity: Preliminary cytotoxicity assays are needed to assess safety margins.

Synthetic Innovations

-

Flow Chemistry: Continuous manufacturing could improve yield and reduce waste.

-

Catalytic Asymmetric Synthesis: Introducing chirality for targeted drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume